molecular formula C25H25N5O3 B12143003 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12143003
M. Wt: 443.5 g/mol
InChI Key: MZHRCYMJJAKKFN-UHFFFAOYSA-N
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Description

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a cyclohexyl group, and a pyrroloquinoxaline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole intermediate, which is then coupled with a cyclohexylamine derivative. The final step involves the formation of the pyrroloquinoxaline core through a cyclization reaction under specific conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide
  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

Compared to similar compounds, 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C25H25N5O3/c26-23-21(25(31)27-13-15-10-11-19-20(12-15)33-14-32-19)22-24(30(23)16-6-2-1-3-7-16)29-18-9-5-4-8-17(18)28-22/h4-5,8-12,16H,1-3,6-7,13-14,26H2,(H,27,31)

InChI Key

MZHRCYMJJAKKFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC6=C(C=C5)OCO6)N

Origin of Product

United States

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